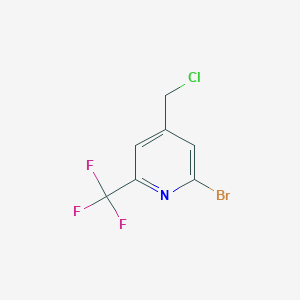

2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-6-2-4(3-9)1-5(13-6)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNPDLYYTONPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-Bromo-4-(trifluoromethyl)pyridine

Methodology:

This route typically employs the halogenation of 2-chloro-4-(trifluoromethyl)pyridine. A notable procedure involves the use of trimethylsilyl bromide (TMSBr) as a brominating reagent, reacting with 2-chloro-4-(trifluoromethyl)pyridine in propionitrile under reflux conditions for approximately 22 hours. This method offers a milder alternative to traditional bromination, minimizing overreaction and side-products.

- Reactants: 2-chloro-4-(trifluoromethyl)pyridine and trimethylsilyl bromide

- Solvent: Propionitrile

- Temperature: Reflux (~85°C)

- Duration: 22 hours

Outcome:

The reaction yields 2-bromo-4-(trifluoromethyl)pyridine with high efficiency, typically over 80%, and the process benefits from straightforward purification via rotary evaporation, yielding a thick suspension of the product.

Summary Table:

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-4-(trifluoromethyl)pyridine |

| Reagent | Trimethylsilyl bromide |

| Solvent | Propionitrile |

| Reaction Time | 22 hours |

| Temperature | Reflux (~85°C) |

| Yield | Approximately 80-85% |

Industrial-Scale Methods

In large-scale manufacturing, continuous flow reactors are often employed to improve safety and yield. The process involves similar halogenation steps but optimized for throughput and cost-efficiency, often integrating in-line purification techniques to streamline production.

Notes on Preparation Strategies

Advantages of the TMSBr method:

- Milder reaction conditions

- Reduced formation of by-products

- Suitable for scale-up with controlled parameters

-

- Direct bromination of 2,4-dichloropyridine using N-bromosuccinimide (NBS) under radical conditions, though less selective and potentially harsher.

Research Findings & Data

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromine or chlorine groups to hydrogen.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dehalogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the development of bioactive molecules and probes for biological studies.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine depends on its chemical reactivity. The presence of halogen atoms makes it a versatile intermediate for various chemical transformations. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. Its molecular targets and pathways are determined by the specific reactions it undergoes in different applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations in the Pyridine Core

2-Bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine

- Molecular Formula : C₇H₅BrClF₂N

- Molecular Weight : 256.48 g/mol

- Key Differences : The trifluoromethyl group at position 6 is replaced with a difluoromethyl (-CF₂H) group.

- This variant is often selected for fine-tuning solubility in hydrophobic environments .

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine

- Molecular Formula : C₇H₄Cl₂F₃N

- Molecular Weight : 230.02 g/mol

- Key Differences : Bromine at position 2 is replaced with chlorine , and the chloromethyl group shifts to position 3.

- Impact : Chlorine’s lower leaving-group ability compared to bromine reduces its efficacy in nucleophilic aromatic substitution. However, the altered substituent positions may enhance steric effects in coordination with transition-metal catalysts .

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine

- Molecular Formula : C₇H₃BrF₃IN

- Molecular Weight : 374.91 g/mol

- Key Differences : The chloromethyl group at position 4 is replaced with iodine .

- Impact : Iodine’s larger atomic radius and weaker C-I bond facilitate oxidative addition in palladium-catalyzed reactions, making this compound advantageous for constructing complex heterocycles .

Functional Group Modifications

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₂BrF₄N

- Molecular Weight : 243.99 g/mol

- Key Differences : Incorporates fluorine at position 2 and lacks a chloromethyl group.

- Impact : Fluorine’s strong electronegativity increases the compound’s stability against hydrolysis but limits its utility in SNAr reactions. This derivative is often used in fluorinated drug candidates targeting CNS disorders .

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₂BrClF₃N

- Molecular Weight : 258.44 g/mol

- Key Differences : Chlorine occupies position 3 instead of a chloromethyl group at position 4.

- Impact : The absence of a reactive chloromethyl group reduces its versatility in alkylation reactions but enhances its role as a directing group in C-H functionalization .

Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| 2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine | 282.47 | Br (C2), Cl (C4) | -CF₃, -CH₂Cl | Pharmaceutical intermediates |

| 2-Bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine | 256.48 | Br (C2), Cl (C4) | -CF₂H, -CH₂Cl | Agrochemical synthesis |

| 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine | 374.91 | Br (C2), I (C4) | -CF₃, I | Cross-coupling reactions |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | 243.99 | Br (C3), F (C2) | -CF₃ | Fluorinated drug candidates |

Biologische Aktivität

2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of both bromine and trifluoromethyl groups, enhances its reactivity and biological interactions, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrClF3N. The presence of halogen atoms (bromine, chlorine, and trifluoromethyl) significantly influences the compound's lipophilicity, reactivity, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological macromolecules.

- Lipophilicity : The trifluoromethyl groups increase lipophilicity, allowing better membrane penetration and interaction with cellular targets such as enzymes and receptors.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

A study on related trifluoromethylpyridine derivatives demonstrated significant antimicrobial properties. For instance, compounds containing similar structural motifs showed effective inhibition against various bacteria and fungi, suggesting that this compound may also possess similar activity .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 μg/mL |

| Escherichia coli | 1.0 - 2.0 μg/mL |

| Candida albicans | 0.25 - 0.5 μg/mL |

Anticancer Potential

Case Studies

- Trifluoromethylpyridine Derivatives : A series of trifluoromethylpyridines were synthesized and tested for their biological activities. Some derivatives exhibited potent antimicrobial effects against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating that modifications in the pyridine ring can lead to enhanced biological activity .

- Antiparasitic Activity : Research on related compounds has highlighted their effectiveness against parasites such as Leishmania species. The structure-activity relationship (SAR) studies revealed that modifications at the pyridine ring could lead to improved antiparasitic properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation and functionalization of pyridine derivatives. A common approach involves introducing the chloromethyl group via Friedel-Crafts alkylation or using phosphorus oxychloride (POCl₃) to activate the pyridine ring for substitution . Nickel-catalyzed reductive coupling of halomethylpyridines (e.g., 2-bromo-6-methylpyridine) with trifluoromethylating agents may also be employed, as seen in analogous systems . Key parameters include temperature (80–120°C), solvent choice (DMF or THF), and stoichiometric control of halogenating agents to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns via H and C NMR (e.g., chloromethyl protons at δ 4.5–5.0 ppm, trifluoromethyl as a singlet in F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅BrClF₃N).

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related bromo-chloro pyrimidines .

Q. What are the dominant reactivity patterns of the chloromethyl and bromo substituents in this compound?

- Methodology : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols under basic conditions), while the bromo substituent participates in cross-coupling reactions (Suzuki, Buchwald-Hartwig). For example:

- Substitution : React with NaN₃ in DMF to replace Cl with azide, forming intermediates for click chemistry .

- Coupling : Use Pd(PPh₃)₄ and aryl boronic acids in a Suzuki reaction to replace Br with aryl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in catalytic systems?

- Methodology : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, slowing electrophilic substitution but enhancing oxidative stability. This can be quantified via DFT calculations (e.g., Fukui indices) and kinetic studies comparing reaction rates with non-fluorinated analogs. Catalytic systems involving Ni or Pd may require tailored ligands (e.g., bipyridines) to accommodate steric hindrance .

Q. What strategies resolve contradictions in reported reaction outcomes for halogenated pyridines with similar substituents?

- Case Study : Discrepancies in substitution vs. elimination pathways for chloromethyl groups may arise from solvent polarity (e.g., DMSO favors elimination) or base strength (e.g., K₂CO₃ vs. DBU). Systematic screening using Design of Experiments (DoE) can identify critical factors. For example, varying temperature and base in SN2 reactions with morpholine may optimize substitution yields .

Q. How can the compound’s potential as a bioactive scaffold be evaluated in enzyme inhibition studies?

- Methodology :

- Covalent Inhibition : Exploit the chloromethyl group to form irreversible bonds with cysteine residues in target enzymes (e.g., kinases). Confirm via LC-MS/MS peptide mapping after incubation with recombinant proteins .

- SAR Studies : Synthesize derivatives (e.g., replacing Br with I or Cl) and compare IC₅₀ values in enzymatic assays. The trifluoromethyl group’s lipophilicity can enhance membrane permeability, assessed via logP measurements or Caco-2 cell models .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodology : Continuous flow systems improve control over exothermic reactions (e.g., halogenation) and reduce byproducts. For example, microreactors with precise temperature gradients (30–50°C) and inline IR monitoring can optimize POCl₃-mediated chloromethylation . Compare batch vs. flow yields and purity using HPLC-UV/ELSD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.